molecular formula C17H17ClN2O2 B2669997 1-(3-chlorophenyl)-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea CAS No. 2034529-20-7

1-(3-chlorophenyl)-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea

Cat. No.: B2669997
CAS No.: 2034529-20-7
M. Wt: 316.79
InChI Key: ZBIBMUPHAJELSN-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea is an organic compound that features a urea functional group attached to a chlorophenyl and a hydroxy-indanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea typically involves the following steps:

    Formation of the Indanyl Intermediate: The indanyl intermediate can be synthesized through the reduction of indanone using a reducing agent such as sodium borohydride.

    Chlorophenyl Isocyanate Reaction: The chlorophenyl isocyanate is then reacted with the indanyl intermediate in the presence of a base such as triethylamine to form the desired urea compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The urea group can be reduced to form corresponding amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

    Reduction: Reagents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

1-(3-chlorophenyl)-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds.

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea involves its interaction with molecular targets such as enzymes or receptors. The urea group can form hydrogen bonds with active sites, while the chlorophenyl and hydroxy-indanyl moieties can interact through hydrophobic and van der Waals interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorophenyl)-3-(2-hydroxyethyl)urea
  • 1-(3-chlorophenyl)-3-(2-hydroxypropyl)urea
  • 1-(3-chlorophenyl)-3-(2-hydroxybenzyl)urea

Uniqueness

1-(3-chlorophenyl)-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea is unique due to the presence of the hydroxy-indanyl moiety, which can impart specific biological and chemical properties. This structural feature can enhance its binding affinity to molecular targets and improve its stability and solubility compared to other similar compounds.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c18-14-6-3-7-15(8-14)20-16(21)19-11-17(22)9-12-4-1-2-5-13(12)10-17/h1-8,22H,9-11H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIBMUPHAJELSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC1(CNC(=O)NC3=CC(=CC=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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